molecular formula C19H16F3N5O4S B11501597 N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-3-(trifluoromethyl)benzenesulfonamide

N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B11501597
M. Wt: 467.4 g/mol
InChI Key: VDQUVLZAVQUPBU-UHFFFAOYSA-N
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Description

N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is notable for its unique structural features, which include a triazine ring, a trifluoromethyl group, and a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the triazine core, which can be synthesized from cyanuric chloride. The cyanuric chloride undergoes sequential nucleophilic substitution reactions with appropriate nucleophiles to introduce the ethoxy and phenyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazine ring .

Scientific Research Applications

N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-3-(trifluoromethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The triazine ring can act as a hydrogen bond acceptor, facilitating interactions with proteins and enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-3-(trifluoromethyl)benzenesulfonamide is unique due to its combination of a triazine ring, a trifluoromethyl group, and a benzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C19H16F3N5O4S

Molecular Weight

467.4 g/mol

IUPAC Name

1-(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)-3-[3-(trifluoromethyl)phenyl]sulfonylurea

InChI

InChI=1S/C19H16F3N5O4S/c1-2-31-18-24-15(12-7-4-3-5-8-12)23-16(26-18)25-17(28)27-32(29,30)14-10-6-9-13(11-14)19(20,21)22/h3-11H,2H2,1H3,(H2,23,24,25,26,27,28)

InChI Key

VDQUVLZAVQUPBU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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